molecular formula C14H12N2O4 B14151453 2,2'-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan] CAS No. 88768-54-1

2,2'-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan]

Cat. No.: B14151453
CAS No.: 88768-54-1
M. Wt: 272.26 g/mol
InChI Key: FYZYPXVVQUUOFZ-UHFFFAOYSA-N
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Description

2,2’-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan] is a chemical compound known for its unique structure and properties It consists of two furan rings connected by an ethane-1,1-diyl bridge, with isocyanatomethyl groups attached to the furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan] typically involves the reaction of furan derivatives with isocyanates under controlled conditions. One common method is the reaction of 2,2’-(Ethane-1,1-diyl)bis[5-(hydroxymethyl)furan] with phosgene or a phosgene equivalent to introduce the isocyanate groups. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan] undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The isocyanate groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The isocyanate groups can react with nucleophiles such as alcohols or amines to form urethanes or ureas.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reactions with alcohols or amines are typically carried out in the presence of a catalyst such as dibutyltin dilaurate.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Amines.

    Substitution: Urethanes or ureas.

Scientific Research Applications

2,2’-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a cross-linking agent in biomaterials and tissue engineering.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of high-performance materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2,2’-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan] involves its reactivity with nucleophiles, leading to the formation of stable covalent bonds. The isocyanate groups react with amines or alcohols to form ureas or urethanes, respectively. This reactivity is harnessed in various applications, such as cross-linking in polymers and biomaterials.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(Ethane-1,2-diyl)bis[5-(isocyanatomethyl)furan]
  • 2,2’-(Ethane-1,1-diyl)bis[5-(hydroxymethyl)furan]
  • 2,2’-(Ethane-1,2-diyl)bis[5-(hydroxymethyl)furan]

Uniqueness

2,2’-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan] is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The presence of isocyanate groups makes it highly reactive towards nucleophiles, enabling its use in a wide range of applications, from polymer synthesis to biomedical research.

Properties

CAS No.

88768-54-1

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

2-(isocyanatomethyl)-5-[1-[5-(isocyanatomethyl)furan-2-yl]ethyl]furan

InChI

InChI=1S/C14H12N2O4/c1-10(13-4-2-11(19-13)6-15-8-17)14-5-3-12(20-14)7-16-9-18/h2-5,10H,6-7H2,1H3

InChI Key

FYZYPXVVQUUOFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(O1)CN=C=O)C2=CC=C(O2)CN=C=O

Origin of Product

United States

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